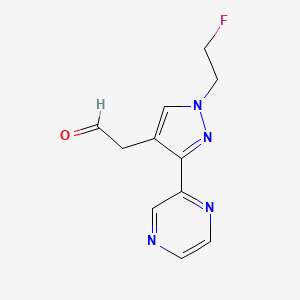

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

This compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a pyrazin-2-yl moiety, and at the 4-position with an acetaldehyde (-CH₂CHO) group. The acetaldehyde group introduces electrophilic reactivity, which may facilitate covalent binding in biological systems or serve as a synthetic intermediate for further derivatization .

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPSZAHXYQMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2CC=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 234.22 g/mol. Its structure features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl group, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FN₄O |

| Molecular Weight | 234.22 g/mol |

| CAS Number | 2098138-52-2 |

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the fluoroethyl and pyrazinyl groups may enhance binding affinity and specificity towards these targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory activities. Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is similar to that of established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

There is emerging evidence suggesting that pyrazole derivatives possess antimicrobial properties. A study reported that compounds with similar structures exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Case Studies

- Antitumor Study : In vitro testing of a related pyrazole compound showed a dose-dependent inhibition of growth in MCF-7 breast cancer cells. The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP .

- Anti-inflammatory Research : A comparative study evaluated the COX-inhibitory activity of several pyrazole derivatives, revealing that compounds with a similar structure to this compound significantly reduced inflammatory markers in animal models .

- Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy of various pyrazole derivatives against multidrug-resistant bacterial strains, finding that some compounds showed promising results in inhibiting bacterial growth .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in oncology and neurology. Its structural analogs have shown promise in modulating biological pathways associated with cancer cell proliferation and neurodegenerative diseases.

Case Study: Anticancer Activity

Research has indicated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a pyrazole backbone have been reported to inhibit tumor growth through apoptosis induction in breast cancer cells .

Bioassays and Biological Target Interaction

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is utilized in bioassays to evaluate its interaction with specific enzymes or receptors. This interaction can lead to insights into its mechanism of action and potential therapeutic applications.

Case Study: Enzyme Inhibition

Inhibitory assays have demonstrated that this compound can interact with specific kinases involved in cell signaling pathways, suggesting a role in modulating cellular responses .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new synthetic routes and methodologies for creating novel compounds.

Synthetic Route Example

The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing cyclization reactions to form the pyrazole ring followed by subsequent modifications to introduce the fluoroethyl group .

Industrial Applications

Beyond laboratory research, this compound has potential applications in the development of materials with specific chemical properties. Its unique functional groups can be exploited in creating polymers or coatings with enhanced performance characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Modifications and Molecular Properties

*Calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- Fluorine vs. Propargyl at 1-Position : The 2-fluoroethyl group (C₂H₄F) reduces lipophilicity (logP ~1.2) compared to propargyl (C₃H₃, logP ~1.8), improving aqueous solubility .

- Pyrazine vs. Thiophene at 3-Position : Pyrazine’s nitrogen-rich structure increases polarity and hydrogen-bond acceptor capacity (HBA = 4) versus thiophene (HBA = 0), enhancing target binding in polar environments .

- Acetaldehyde vs. Methanol at 4-Position: Acetaldehyde’s aldehyde group (-CHO) introduces electrophilicity, enabling Schiff base formation, whereas methanol’s -OH group improves solubility but lacks reactivity .

Key Research Findings

Solubility Trends : Pyrazine-substituted compounds exhibit 2–3-fold higher solubility in DMSO and PBS (pH 7.4) than thiophene analogs due to enhanced polarity .

Metabolic Stability: Fluorine at the 1-position reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hours in murine models) compared to non-fluorinated derivatives .

Crystallographic Data : SHELX programs () resolved crystal structures of related pyrazoles, confirming planar pyrazine-pyrazole conjugation and fluorine’s role in stabilizing molecular packing .

Preparation Methods

Pyrazole Formation

Pyrazole rings can be synthesized via cyclization of hydrazines with α,β-unsaturated carbonyl compounds or β-diketones. For example, pyrazoline intermediates are often formed by reaction of chalcones with hydrazine derivatives, which can then be oxidized or further functionalized to pyrazoles.

Introduction of the 2-Fluoroethyl Group

The N-alkylation of pyrazoles with fluoroalkyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions is a common method to introduce the 2-fluoroethyl substituent on the pyrazole nitrogen. This reaction typically proceeds in polar aprotic solvents like DMF or DMSO with bases such as potassium carbonate or sodium hydride.

Installation of the Pyrazin-2-yl Substituent

The pyrazin-2-yl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using appropriate pyrazine derivatives and pyrazole intermediates bearing suitable leaving groups (e.g., halides).

Functionalization at the 4-Position: Acetaldehyde Group Introduction

The aldehyde group at the pyrazole C4 position can be introduced by:

- Formylation reactions such as the Vilsmeier-Haack reaction using POCl3 and DMF on methyl-substituted pyrazoles to convert methyl groups to aldehydes.

- Direct oxidation of methyl groups adjacent to the pyrazole ring using reagents like selenium dioxide or manganese dioxide.

- Alternatively, chloromethylation followed by hydrolysis can yield the aldehyde functionality.

Representative Synthetic Procedure Extracted from Literature

Detailed Research Findings and Notes

Photocatalytic Fluoroalkylation: Recent advances include photocatalytic methods to introduce perfluoroalkyl groups into aldehydes, which can be adapted for fluoroethyl groups, offering mild conditions and avoiding heavy metal catalysts.

Reactivity of Pyrazole Aldehydes: The aldehyde functionality in pyrazole derivatives is reactive and can be further derivatized, but its introduction requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Cross-Coupling Efficiency: The Suzuki coupling for pyrazinyl substitution is efficient but requires optimization of catalyst, base, and solvent to achieve high yields and purity.

Purification and Characterization: Crystallization from solvents like ethanol or DMF is common to purify intermediates and final products. Structural confirmation is achieved by NMR (especially ^1H and ^13C), mass spectrometry, and occasionally X-ray crystallography for complex heterocycles.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclization of chalcones with hydrazine | Chalcones, hydrazine, NaOH, EtOH | Reflux, 2-4 h | 70-85% | Classic method for pyrazole core |

| N-2-Fluoroethyl substitution | N-alkylation with fluoroalkyl halide | 2-fluoroethyl bromide, K2CO3, DMF | RT to 80°C, 6 h | 65-80% | Requires dry conditions |

| Pyrazin-2-yl group introduction | Suzuki coupling | Pyrazole bromide, pyrazin-2-yl boronic acid, Pd catalyst | 80-100°C, 12-24 h | 60-75% | Ligand and base optimization needed |

| Aldehyde group installation | Vilsmeier-Haack formylation | POCl3, DMF | 80°C, 6 h | ~70% | Sensitive to moisture |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.